Semaxanib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Target and Mechanism

- Semaxanib is a type of drug called a tyrosine kinase inhibitor. It works by blocking specific proteins, called vascular endothelial growth factor (VEGF) receptors, on the surface of cells. These receptors play a role in angiogenesis, the formation of new blood vessels.

- By targeting VEGF receptors, semaxanib aims to starve tumors of their blood supply, hindering their growth and spread. )

Research Findings

- Early research showed promise for semaxanib in treating various cancers, including colorectal cancer and lung cancer. DrugBank Online:

- Phase I clinical trials investigated the safety and dosage of semaxanib, sometimes in combination with other drugs. Some studies found acceptable tolerability. Oxford Academic:

- However, phase III trials (larger-scale studies) for colorectal cancer yielded disappointing results, leading to the discontinuation of semaxanib development for this purpose. Wikipedia:

Current Status

- Due to limited efficacy in clinical trials and the emergence of more promising drugs, further development of semaxanib appears to be discontinued.

- A related compound, sunitinib, derived from semaxanib research, has been approved for specific types of cancer. Wikipedia:

Additional Considerations

- It's important to note that scientific research is an ongoing process. While semaxanib may not be a current focus, research into VEGF targeting medications continues.

- If you have any specific questions about semaxanib or other cancer treatments, it's advisable to consult with a medical professional.

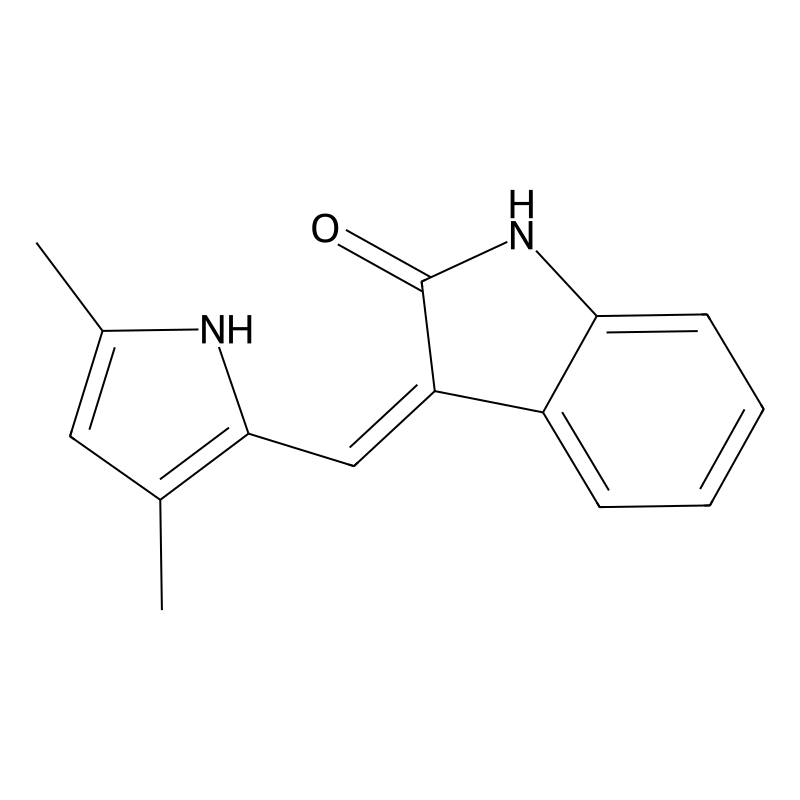

Semaxanib, also known by its developmental code SU5416, is a synthetic compound classified as a tyrosine kinase inhibitor. Developed by SUGEN, it specifically targets the vascular endothelial growth factor receptor (VEGFR), particularly Flk-1/KDR. This compound is primarily investigated for its potential in cancer therapy due to its antiangiogenic properties, which inhibit the formation of new blood vessels that tumors require for growth and metastasis. Despite its promising mechanism of action, Semaxanib has not been approved for general use in humans and remains in the experimental stage following the discontinuation of clinical trials due to unsatisfactory results in treating advanced colorectal cancer .

- Vilsmeier–Haack Reaction: The process begins with the reaction of 2,4-dimethylpyrrole to form an aldehyde.

- Knoevenagel Condensation: This intermediate aldehyde undergoes a condensation reaction with oxindole in the presence of a base, resulting in the formation of Semaxanib.

This synthesis pathway highlights the compound's unique structural features, including a methylene oxindole moiety and a 3,5-dimethylpyrrol-2-yl group .

Semaxanib exhibits significant biological activity as an inhibitor of VEGFR-2, blocking the interaction between VEGF and its receptor. This inhibition leads to:

- Suppression of angiogenesis, thereby limiting tumor growth.

- Induction of apoptosis in endothelial cells under certain conditions.

- Modulation of downstream signaling pathways associated with cell proliferation and survival.

In experimental models, Semaxanib has demonstrated efficacy in reducing tumor size and inhibiting metastasis .

The synthesis of Semaxanib involves two key steps:

- Formation of Aldehyde: The initial step utilizes a Vilsmeier–Haack reaction on 2,4-dimethylpyrrole to yield an aldehyde.

- Condensation: The aldehyde is then reacted with oxindole via Knoevenagel condensation, resulting in Semaxanib.

This method is notable for its efficiency and the ability to produce the compound with high purity .

Semaxanib has primarily been explored for its applications in oncology as an antiangiogenic agent. Its potential uses include:

- Treatment of various cancers such as colorectal cancer and renal cell carcinoma.

- Development of rodent models for studying pulmonary arterial hypertension through chronic exposure to hypoxia combined with Semaxanib .

Despite these applications, further development has been halted due to limited clinical success.

Studies have indicated that Semaxanib interacts specifically with VEGFR-2 and exhibits minimal activity against other tyrosine kinases. Notably:

- It has shown some minor activity against platelet-derived growth factor receptor (PDGFR).

- The combination of Semaxanib with other agents may increase risks such as methemoglobinemia when used alongside phenolic compounds .

These interactions are crucial for understanding potential side effects and therapeutic combinations.

Several compounds share structural or functional similarities with Semaxanib. Below is a comparison highlighting their uniqueness:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Sunitinib | Inhibits multiple tyrosine kinases including VEGFR | Broader spectrum of activity against various receptors |

| Pazopanib | Inhibits VEGFR and PDGFR | Approved for multiple cancer types |

| Sorafenib | Inhibits RAF kinases and VEGFR | Effective against renal cell carcinoma |

| Regorafenib | Multi-kinase inhibitor targeting VEGFR | Used for metastatic colorectal cancer |

Semaxanib is unique due to its selective inhibition of VEGFR-2 with limited effects on other pathways compared to these similar compounds .

The synthesis of semaxanib follows a well-established two-step synthetic route that has been extensively optimized for both laboratory and potential industrial applications [1] [2]. The synthetic strategy employs classical organic transformations that allow for efficient construction of the target molecule while maintaining high stereochemical control.

The primary synthetic pathway begins with the formylation of 2,4-dimethylpyrrole through a Vilsmeier-Haack reaction. This transformation utilizes dimethylformamide and phosphorus oxychloride in dichloroethane under reflux conditions to generate the corresponding 3,5-dimethyl-1H-pyrrole-2-carbaldehyde intermediate [1] [2]. The Vilsmeier-Haack reaction is particularly well-suited for this transformation as it provides excellent regioselectivity for the formylation at the 2-position of the electron-rich pyrrole ring [3] [4].

Optimization studies have demonstrated that the choice of solvent and reaction temperature significantly influences both yield and purity of the aldehyde intermediate. Dichloroethane provides superior results compared to alternative solvents, likely due to its ability to solubilize both the Vilsmeier reagent and the pyrrole substrate effectively [2]. Temperature control during the reaction is critical, as excessive heating can lead to degradation products and reduced yields.

The second step involves a Knoevenagel condensation between the aldehyde intermediate and oxindole (indolin-2-one) in the presence of piperidine as a base catalyst in refluxing ethanol [1] [2]. This condensation reaction forms the characteristic exocyclic double bond that defines the semaxanib structure. The reaction proceeds through an enolate mechanism, where piperidine facilitates the deprotonation of the methylene group adjacent to the carbonyl in oxindole, followed by nucleophilic attack on the aldehyde carbonyl [5] [6].

Recent optimization studies have explored alternative catalytic systems for the Knoevenagel condensation. Investigations using titanium tetraisopropoxide with pyridine as a mediating system have shown promise for improved stereoselectivity and yield [6]. Additionally, microwave-assisted synthesis has been investigated as a means to reduce reaction times while maintaining product quality.

Precursor Compounds and Reaction Mechanisms

2,4-dimethylpyrrole serves as the pyrrole component and contains the methyl substitution pattern required for optimal biological activity [1]. The electron-rich nature of this heterocycle makes it particularly suitable for electrophilic aromatic substitution reactions such as the Vilsmeier-Haack formylation. The methyl groups at positions 3 and 5 provide steric hindrance that contributes to the selectivity of the formylation reaction and influences the final biological activity of semaxanib [7].

The Vilsmeier-Haack reaction mechanism involves initial formation of a chloroiminium ion (Vilsmeier reagent) through the reaction of dimethylformamide with phosphorus oxychloride [3] [4]. This electrophilic species then attacks the electron-rich pyrrole ring at the 2-position, forming an iminium intermediate. Subsequent hydrolysis during workup yields the desired aldehyde product. The regioselectivity of this reaction is governed by the electronic properties of the pyrrole ring and the steric influence of the methyl substituents.

Oxindole, the second precursor, provides the indolin-2-one scaffold that is essential for tyrosine kinase inhibitory activity [1] [8]. The presence of the NH group and the activated methylene position adjacent to the carbonyl makes oxindole an ideal partner for Knoevenagel condensation reactions. The planarity of the oxindole ring system and its ability to engage in hydrogen bonding interactions are crucial for binding to the kinase active site.

The Knoevenagel condensation mechanism proceeds through base-catalyzed enolate formation followed by aldol-type condensation and subsequent dehydration [5] [6]. Piperidine acts as both a base to generate the enolate and as a catalyst for the subsequent condensation step. The elimination of water drives the reaction to completion and establishes the characteristic Z-configuration of the exocyclic double bond [9] [10].

Analytical Characterization Techniques

Comprehensive analytical characterization of semaxanib requires multiple complementary techniques to ensure structural confirmation, purity assessment, and quality control. The analytical strategy must address the compound's tendency to undergo photoisomerization and its susceptibility to degradation under certain conditions [9] [10].

High Performance Liquid Chromatography Ultraviolet Methods

High Performance Liquid Chromatography coupled with ultraviolet detection represents the primary analytical method for semaxanib quantification and purity assessment [11] [12]. The development of robust HPLC-UV methods requires careful optimization of chromatographic conditions to achieve adequate separation of semaxanib from potential impurities and degradation products.

Reverse-phase chromatography using C18 stationary phases has proven most effective for semaxanib analysis [11] [13]. Typical mobile phase compositions employ acetonitrile-water gradients with careful pH control to optimize peak shape and retention. The selection of detection wavelength is critical, with most methods utilizing wavelengths in the range of 280-320 nanometers where semaxanib exhibits strong UV absorption [13] [14].

Method validation studies have demonstrated excellent linearity over concentration ranges of 5-100 micrograms per milliliter, with correlation coefficients consistently exceeding 0.999 [11] [12]. Precision studies typically show relative standard deviation values below 2% for both intraday and interday measurements, indicating excellent method reproducibility. Accuracy assessments through recovery studies generally yield values between 98-102%, confirming the reliability of quantitative determinations.

The analysis of semaxanib metabolites SU9838 and SU6595 requires modified HPLC conditions to accommodate their different physicochemical properties [11]. The hydroxymethyl metabolite SU9838 elutes earlier than the parent compound due to increased polarity, while the carboxylic acid metabolite SU6595 requires careful pH control to achieve adequate retention and peak shape [11].

Quality control considerations for HPLC-UV methods include regular system suitability testing, column performance monitoring, and stability assessment of analytical solutions [15] [16]. Particular attention must be paid to light exposure during sample handling and analysis due to semaxanib's photoisomerization tendency [9] [10].

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides essential structural information for semaxanib characterization, particularly for confirming stereochemical configuration and detecting impurities [9] [17]. Both proton and carbon-13 NMR techniques are routinely employed for comprehensive structural analysis.

Proton NMR spectroscopy of semaxanib reveals characteristic signals that confirm the presence of key structural elements [9] [17]. The exocyclic vinyl proton appears as a distinctive singlet, typically around 7.7 ppm, and serves as a reliable marker for the compound's integrity. The dimethylpyrrole protons appear as separate signals in the range of 2.2-2.4 ppm, while the indole aromatic protons produce a complex multiplet pattern in the 6.8-8.0 ppm region.

The stereochemical configuration of semaxanib can be definitively assigned through NMR analysis. The Z-configuration of the exocyclic double bond is confirmed by the absence of through-space coupling patterns that would be observed in the E-isomer [9]. Nuclear Overhauser Effect spectroscopy can provide additional confirmation of the spatial arrangement of substituents around the double bond.

Carbon-13 NMR spectroscopy provides complementary structural information, particularly for verifying the carbon framework of the molecule [17]. The carbonyl carbon typically appears around 170 ppm, while the alkene carbons resonate in the 120-140 ppm region. The methyl carbons of the pyrrole ring produce distinct signals that can be used to confirm substitution patterns.

Quantitative NMR techniques have been explored for semaxanib analysis, offering the advantage of direct quantification without the need for reference standards [9]. However, the long acquisition times required for adequate signal-to-noise ratios limit the routine application of this approach for quality control purposes.

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and structural information for semaxanib and its related compounds [11] [8]. Various ionization techniques have been employed, with electrospray ionization and fast atom bombardment being most commonly reported.

The molecular ion peak of semaxanib appears at mass-to-charge ratio 238, corresponding to the protonated molecular ion [M+H]+ [8] [17]. Fragmentation patterns provide additional structural confirmation, with characteristic losses corresponding to the dimethylpyrrole and oxindole portions of the molecule. High-resolution mass spectrometry enables precise elemental composition determination, typically achieving mass accuracy within 5 parts per million.

Tandem mass spectrometry techniques have proven valuable for metabolite identification and pharmacokinetic studies [11]. The ability to perform selected reaction monitoring allows for highly specific and sensitive quantification of semaxanib in biological matrices. Typical detection limits in plasma samples range from 5-10 nanograms per milliliter using optimized liquid chromatography-tandem mass spectrometry methods.

Atmospheric pressure chemical ionization has been investigated as an alternative ionization technique, particularly for applications requiring enhanced sensitivity or reduced matrix effects [11]. However, electrospray ionization remains the preferred method due to its compatibility with reverse-phase chromatographic conditions and its ability to provide consistent ionization efficiency.

Matrix-assisted laser desorption ionization has been employed for direct tissue analysis applications, enabling spatial distribution studies of semaxanib in biological samples. This technique offers unique advantages for understanding drug distribution patterns in preclinical studies.

Purity Assessment and Quality Control Measures

Comprehensive quality control of semaxanib requires systematic assessment of chemical purity, stereochemical integrity, and stability characteristics [15] [16]. The development of robust quality control protocols must address the compound's susceptibility to photoisomerization and potential degradation pathways.

Chemical purity assessment relies primarily on HPLC analysis with careful attention to potential impurities arising from synthetic processes [15]. Related substances that may be present include unreacted starting materials, synthetic intermediates, and degradation products. Acceptance criteria typically require a minimum purity of 98% by area normalization, with individual impurities not exceeding 0.5%.

The photoisomerization tendency of semaxanib presents unique challenges for purity assessment and quality control [9] [10]. Exposure to light can convert the therapeutically active Z-isomer to the less active E-isomer, necessitating careful control of lighting conditions during handling, analysis, and storage. Quality control protocols must include specific testing for isomeric purity using chromatographic methods capable of resolving the geometric isomers.

Stability testing protocols for semaxanib must encompass both chemical stability and photostability assessments [15] [16]. Accelerated stability studies under conditions of elevated temperature and humidity provide information about degradation pathways and shelf-life projections. Photostability testing under defined light exposure conditions enables assessment of photoisomerization kinetics and establishment of appropriate packaging and storage requirements.

Forced degradation studies have identified several potential degradation pathways for semaxanib, including hydrolysis under acidic conditions, oxidation in the presence of peroxides, and photoisomerization under UV exposure [9]. These studies inform the development of stability-indicating analytical methods and guide formulation strategies for pharmaceutical development.

Analytical method validation for quality control applications must demonstrate specificity, linearity, accuracy, precision, detection limits, quantitation limits, and robustness according to regulatory guidelines [15] [16]. Particular emphasis is placed on demonstrating the ability to separate semaxanib from its geometric isomer and potential degradation products.

Water content determination using Karl Fischer titration is routinely performed as part of quality control testing, as moisture can catalyze certain degradation reactions. Residual solvent analysis by gas chromatography ensures that synthetic solvents are within acceptable limits for pharmaceutical applications.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

KIT (CD117) [HSA:3815] [KO:K05091]

Pictograms

Irritant

Other CAS

194413-58-6

Wikipedia

Dates

2: Cui W, Zhang Z, Li W, Mak S, Hu S, Zhang H, Yuan S, Rong J, Choi TC, Lee SM, Han Y. Unexpected neuronal protection of SU5416 against 1-Methyl-4-phenylpyridinium ion-induced toxicity via inhibiting neuronal nitric oxide synthase. PLoS One. 2012;7(9):e46253. doi: 10.1371/journal.pone.0046253. Epub 2012 Sep 25. PubMed PMID: 23049997; PubMed Central PMCID: PMC3457988.

3: Mezrich JD, Nguyen LP, Kennedy G, Nukaya M, Fechner JH, Zhang X, Xing Y, Bradfield CA. SU5416, a VEGF receptor inhibitor and ligand of the AHR, represents a new alternative for immunomodulation. PLoS One. 2012;7(9):e44547. doi: 10.1371/journal.pone.0044547. Epub 2012 Sep 6. PubMed PMID: 22970246; PubMed Central PMCID: PMC3435281.

4: Kim SH, Kang JG, Kim CS, Ihm SH, Choi MG, Yoo HJ, Lee SJ. CCAAT/Enhancer-binding protein-homologous protein sensitizes to SU5416 by modulating p21 and PI3K/Akt signal pathway in FRO anaplastic thyroid carcinoma cells. Horm Metab Res. 2013 Jan;45(1):9-14. doi: 10.1055/s-0032-1323680. Epub 2012 Aug 23. PubMed PMID: 22918703.

5: Lang M, Kojonazarov B, Tian X, Kalymbetov A, Weissmann N, Grimminger F, Kretschmer A, Stasch JP, Seeger W, Ghofrani HA, Schermuly RT. The soluble guanylate cyclase stimulator riociguat ameliorates pulmonary hypertension induced by hypoxia and SU5416 in rats. PLoS One. 2012;7(8):e43433. doi: 10.1371/journal.pone.0043433. Epub 2012 Aug 17. PubMed PMID: 22912874; PubMed Central PMCID: PMC3422306.

6: Mizuno S, Farkas L, Al Husseini A, Farkas D, Gomez-Arroyo J, Kraskauskas D, Nicolls MR, Cool CD, Bogaard HJ, Voelkel NF. Severe pulmonary arterial hypertension induced by SU5416 and ovalbumin immunization. Am J Respir Cell Mol Biol. 2012 Nov;47(5):679-87. doi: 10.1165/rcmb.2012-0077OC. Epub 2012 Jul 27. PubMed PMID: 22842496.

7: Chyou S, Tian S, Ekland EH, Lu TT. Normalization of the lymph node T cell stromal microenvironment in lpr/lpr mice is associated with SU5416-induced reduction in autoantibodies. PLoS One. 2012;7(3):e32828. doi: 10.1371/journal.pone.0032828. Epub 2012 Mar 6. PubMed PMID: 22412930; PubMed Central PMCID: PMC3295768.

8: Ren W, Zhang R, Wu B, Wooley PH, Hawkins M, Markel DC. Effects of SU5416 and a vascular endothelial growth factor neutralizing antibody on wear debris-induced inflammatory osteolysis in a mouse model. J Inflamm Res. 2011;4:29-38. doi: 10.2147/JIR.S16232. Epub 2011 Mar 2. PubMed PMID: 22096367; PubMed Central PMCID: PMC3218747.

9: Keskin U, Totan Y, Karadağ R, Erdurmuş M, Aydın B. Inhibitory effects of SU5416, a selective vascular endothelial growth factor receptor tyrosine kinase inhibitor, on experimental corneal neovascularization. Ophthalmic Res. 2012;47(1):13-8. doi: 10.1159/000324994. Epub 2011 Jun 21. PubMed PMID: 21691137.

10: Mohan N, Karmakar S, Banik NL, Ray SK. SU5416 and EGCG work synergistically and inhibit angiogenic and survival factors and induce cell cycle arrest to promote apoptosis in human malignant neuroblastoma SH-SY5Y and SK-N-BE2 cells. Neurochem Res. 2011 Aug;36(8):1383-96. doi: 10.1007/s11064-011-0463-9. Epub 2011 Apr 7. PubMed PMID: 21472456.